molecular formula C9H7FO B1409551 5-Fluoro-2-vinyl-benzaldehyde CAS No. 1228180-96-8

5-Fluoro-2-vinyl-benzaldehyde

Cat. No.: B1409551
CAS No.: 1228180-96-8
M. Wt: 150.15 g/mol
InChI Key: KQGKENUEKMBDCM-UHFFFAOYSA-N
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Description

5-Fluoro-2-vinyl-benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorine atom at the 5th position and a vinyl group at the 2nd position on the benzene ring, with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-vinyl-benzaldehyde can be achieved through several synthetic routes. One common method involves the vinylation of 5-fluoro-benzaldehyde using a palladium-catalyzed Heck reaction. The reaction typically employs a palladium catalyst, such as palladium acetate, in the presence of a base like triethylamine, and a vinyl halide as the vinylating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 100-150°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-vinyl-benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2-vinyl-benzoic acid.

    Reduction: 5-Fluoro-2-vinyl-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-vinyl-benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-vinyl-benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The vinyl group can participate in polymerization reactions, contributing to the formation of polymeric materials.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-benzaldehyde: Lacks the vinyl group, making it less versatile in certain synthetic applications.

    2-Vinyl-benzaldehyde: Lacks the fluorine atom, which can affect its reactivity and stability.

    4-Fluoro-2-vinyl-benzaldehyde: Similar structure but with the fluorine atom at the 4th position, leading to different chemical properties.

Uniqueness

5-Fluoro-2-vinyl-benzaldehyde is unique due to the combined presence of the fluorine atom and the vinyl group on the benzene ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

2-ethenyl-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-2-7-3-4-9(10)5-8(7)6-11/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGKENUEKMBDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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